1,3-Dioxoisoindolin-2-yl 2-ethylbutanoate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 2-ethylbutanoate is an organic compound with the molecular formula C14H15NO4. It is characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-ethylbutanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another common method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb at reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoindoline nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline nucleus .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-ethylbutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The isoindoline nucleus can interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: Similar in structure but with a methyl group instead of an ethyl group.
1,3-Dioxoisoindolin-2-yl 2-phenylbutanoate: Contains a phenyl group, leading to different chemical and biological properties.
1,3-Dioxoisoindolin-2-yl 2-propylbutanoate: Has a propyl group, affecting its reactivity and applications.
Uniqueness
The ethyl group provides a balance between hydrophobicity and steric effects, making it suitable for various synthetic and biological applications .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-ethylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-9(4-2)14(18)19-15-12(16)10-7-5-6-8-11(10)13(15)17/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFZLIVEASQLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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